N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
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Overview
Description
N-[4-(4-ACETYLPIPERAZIN-1-YL)PHENYL]-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of multiple functional groups, including piperazine, phenyl, triazole, and benzoxazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ACETYLPIPERAZIN-1-YL)PHENYL]-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, such as 4-acetylpiperazine and 4-methyl-5-(1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethyl)-4H-1,2,4-triazole. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and condensation reactions, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ACETYLPIPERAZIN-1-YL)PHENYL]-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the carbonyl groups results in alcohols.
Scientific Research Applications
N-[4-(4-ACETYLPIPERAZIN-1-YL)PHENYL]-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-ACETYLPIPERAZIN-1-YL)PHENYL]-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(4-ACETYLPIPERAZIN-1-YL)PHENYL]-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
- **N-[4-(4-ACETYLPIPERAZIN-1-YL)PHENYL]-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C27H31N7O4S |
---|---|
Molecular Weight |
549.6 g/mol |
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-[[4-methyl-5-[1-(3-oxo-1,4-benzoxazin-4-yl)ethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H31N7O4S/c1-18(34-22-6-4-5-7-23(22)38-16-25(34)37)26-29-30-27(31(26)3)39-17-24(36)28-20-8-10-21(11-9-20)33-14-12-32(13-15-33)19(2)35/h4-11,18H,12-17H2,1-3H3,(H,28,36) |
InChI Key |
YIFVERPOOUVFOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN=C(N1C)SCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C)N4C(=O)COC5=CC=CC=C54 |
Origin of Product |
United States |
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